molecular formula C12H18O B7842063 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol

1-(3,4-Dimethylphenyl)-2-methyl-2-propanol

Cat. No.: B7842063
M. Wt: 178.27 g/mol
InChI Key: XPTDRXWWANJBOL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a substituted aromatic ring (3,4-dimethylphenyl group) and a branched aliphatic chain (2-methyl-2-propanol moiety). Its molecular structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and crystallographic behavior.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-5-6-11(7-10(9)2)8-12(3,4)13/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTDRXWWANJBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable organometallic reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary alcohols or hydrocarbons.

    Substitution: Halogenated compounds or derivatives with other functional groups.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Key Findings :

  • Hexamer Formation: Like 2-methyl-2-propanol (tert-butanol), this compound is hypothesized to form hexamers stabilized by intermolecular hydrogen bonds. These hexamers adopt a chair conformation, as observed in tert-butanol (R3m and P3 space groups) and 1-(2,4,6-trimethylphenyl)ethanol (P1 group) .
  • Crystal Packing: The presence of bulky substituents (e.g., 3,4-dimethylphenyl) may reduce symmetry compared to simpler analogs like tert-butanol, leading to lower-symmetry space groups (e.g., P1) .

Functional Group Comparisons

Alcohol vs. Ketone Analog

The ketone derivative, 1-(3,4-dimethylphenyl)ethanone, exhibits distinct binding properties compared to alcohols. In odorant-binding protein assays, this ketone demonstrated moderate binding affinity (Kd ~ 10–50 µM), likely due to reduced hydrogen-bonding capacity compared to alcohols . This highlights the critical role of the hydroxyl group in supramolecular interactions.

Substituent Effects

  • Methyl vs. Methoxy Groups : Methoxy-substituted analogs (e.g., 1-(3,4-dimethoxyphenyl)-derivatives) prioritize electronic effects over steric hindrance, enhancing solubility but reducing crystallinity compared to methyl-substituted compounds .
  • Isopropyl vs. Methyl Branching: Isopropyl substituents increase steric bulk, disrupting hydrogen-bonding networks. For example, 2-isopropyl-5-methylphenol (IP-MEPL) forms less stable hexamers than tert-butanol .

Biological Activity

1-(3,4-Dimethylphenyl)-2-methyl-2-propanol, a tertiary alcohol, has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by a dimethylphenyl moiety attached to a secondary carbon bearing a hydroxyl group. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

  • Molecular Formula : C11H16O
  • Molecular Weight : 168.25 g/mol
  • Structural Features : The compound features a tertiary alcohol functional group, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways involved in inflammation, cell signaling, and metabolic processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for the development of new antibiotics. For instance, a study demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Activity :
    • In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent.
  • Case Study on Anti-inflammatory Activity :
    • A study involving human macrophages treated with the compound revealed a significant reduction in TNF-alpha levels when compared to untreated controls. This suggests that the compound could be beneficial in conditions characterized by excessive inflammation.

Research Findings

Several studies have focused on elucidating the biological mechanisms underlying the effects of this compound:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators .
  • Cellular Studies : In vitro studies using human cell lines have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha production
Enzyme InhibitionCOX and LOX inhibition
Apoptosis InductionActivation of caspases

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